molecular formula C25H19FN2O4S B15099808 (4E)-1-(4,6-dimethyl-1,3-benzothiazol-2-yl)-5-(2-fluorophenyl)-4-[hydroxy(5-methylfuran-2-yl)methylidene]pyrrolidine-2,3-dione

(4E)-1-(4,6-dimethyl-1,3-benzothiazol-2-yl)-5-(2-fluorophenyl)-4-[hydroxy(5-methylfuran-2-yl)methylidene]pyrrolidine-2,3-dione

Cat. No.: B15099808
M. Wt: 462.5 g/mol
InChI Key: XEGCEMKAJBUOKP-UHFFFAOYSA-N
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Description

The compound “(4E)-1-(4,6-dimethyl-1,3-benzothiazol-2-yl)-5-(2-fluorophenyl)-4-[hydroxy(5-methylfuran-2-yl)methylidene]pyrrolidine-2,3-dione” is a structurally complex pyrrolidine-2,3-dione derivative. Its core structure includes:

  • 1,3-Benzothiazole moiety (4,6-dimethyl-substituted), which is known for its role in enhancing metabolic stability and binding affinity in medicinal chemistry .
  • 2-Fluorophenyl group at position 5, contributing electron-withdrawing effects that may influence electronic interactions with biological targets.

Properties

Molecular Formula

C25H19FN2O4S

Molecular Weight

462.5 g/mol

IUPAC Name

1-(4,6-dimethyl-1,3-benzothiazol-2-yl)-2-(2-fluorophenyl)-4-hydroxy-3-(5-methylfuran-2-carbonyl)-2H-pyrrol-5-one

InChI

InChI=1S/C25H19FN2O4S/c1-12-10-13(2)20-18(11-12)33-25(27-20)28-21(15-6-4-5-7-16(15)26)19(23(30)24(28)31)22(29)17-9-8-14(3)32-17/h4-11,21,30H,1-3H3

InChI Key

XEGCEMKAJBUOKP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(O1)C(=O)C2=C(C(=O)N(C2C3=CC=CC=C3F)C4=NC5=C(C=C(C=C5S4)C)C)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4E)-1-(4,6-dimethyl-1,3-benzothiazol-2-yl)-5-(2-fluorophenyl)-4-[hydroxy(5-methylfuran-2-yl)methylidene]pyrrolidine-2,3-dione typically involves multi-step organic reactions. A common synthetic route includes:

    Formation of the Benzothiazole Moiety: Starting with 4,6-dimethyl-1,3-benzothiazole, the compound is synthesized through a cyclization reaction involving 2-aminothiophenol and an appropriate aldehyde under acidic conditions.

    Introduction of the Fluorophenyl Group: The fluorophenyl group is introduced via a Suzuki coupling reaction between a boronic acid derivative of 2-fluorophenyl and a halogenated intermediate.

    Formation of the Pyrrolidine-Dione Core: The pyrrolidine-dione core is synthesized through a condensation reaction involving an appropriate diketone and an amine.

    Final Assembly: The final step involves the condensation of the benzothiazole and pyrrolidine-dione intermediates under basic conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxy group, leading to the formation of ketones or aldehydes.

    Reduction: Reduction reactions can target the carbonyl groups in the pyrrolidine-dione moiety, converting them to alcohols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are frequently used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under basic conditions to achieve substitution reactions.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Introduction of various functional groups onto the fluorophenyl ring.

Scientific Research Applications

Chemistry

The compound is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactivity and the development of novel synthetic methodologies.

Biology

In biological research, the compound is investigated for its potential as a pharmacophore in drug design. Its ability to interact with various biological targets makes it a candidate for the development of new therapeutic agents.

Medicine

The compound is studied for its potential therapeutic applications, including anti-inflammatory, anti-cancer, and antimicrobial activities. Its unique structure allows for the modulation of biological pathways involved in these diseases.

Industry

In the industrial sector, the compound is explored for its potential use in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of (4E)-1-(4,6-dimethyl-1,3-benzothiazol-2-yl)-5-(2-fluorophenyl)-4-[hydroxy(5-methylfuran-2-yl)methylidene]pyrrolidine-2,3-dione involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins involved in various biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to the desired biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to a broader class of pyrrolidine-2,3-dione derivatives with substitutions on the benzothiazole, aryl, and methylidene groups. Below is a structural and functional comparison with analogs listed in the evidence (Table 1) and other related compounds:

Table 1: Structural Comparison of Key Analogs

Compound ID (Reference) Aryl Group (Position 5) Methylidene Group Benzothiazole Substituents Notable Features
Target Compound 2-Fluorophenyl Hydroxy(5-methylfuran-2-yl) 4,6-Dimethyl Fluorine enhances electronegativity; furan may improve solubility
(4E)-5-(3,4-dichlorophenyl)... 3,4-Dichlorophenyl Oxidanyl(phenyl) 4,6-Dimethyl Chlorine substituents increase lipophilicity and steric bulk
(4E)-5-(thiophen-2-yl)... Thiophen-2-yl Oxidanyl(phenyl) 4,6-Dimethyl Thiophene introduces sulfur-based interactions (e.g., π-π stacking)
(4E)-5-(4-hydroxyphenyl)... 4-Hydroxyphenyl Oxidanyl(phenyl) 4,6-Dimethyl Hydroxyl group enhances polarity and hydrogen-bonding capacity
(4E)-1-(5-methyl-1,3,4-thiadiazol-2-yl)... 3,4,5-Trimethoxyphenyl Hydroxy(2-methyl-2,3-dihydro-1-benzofuran-5-yl) 5-Methyl-thiadiazole Methoxy groups improve membrane permeability; benzofuran may alter metabolic stability

Key Findings from Structural Analysis

Electronic Effects :

  • The 2-fluorophenyl group in the target compound provides moderate electron-withdrawing effects compared to the stronger electron-withdrawing 3,4-dichlorophenyl group in analog . This may reduce off-target interactions while maintaining target binding.
  • Thiophen-2-yl (sulfur-containing) and 4-hydroxyphenyl (polar) substituents in analogs highlight how heteroatom inclusion modulates solubility and target specificity.

3,4,5-Trimethoxyphenyl groups (as in ) increase lipophilicity, which may enhance blood-brain barrier penetration but reduce renal clearance.

Metabolic Stability: Benzothiazole derivatives with 4,6-dimethyl substitutions (common in the target and analogs ) are generally resistant to oxidative metabolism due to steric hindrance. Hydroxy(5-methylfuran-2-yl)methylidene in the target compound may undergo faster phase II metabolism (e.g., glucuronidation) compared to non-hydroxylated analogs.

Hypothetical Pharmacological Implications

While experimental data for the target compound are unavailable, structural trends suggest:

  • Enhanced solubility and moderate target binding compared to dichlorophenyl or thiophenyl analogs.
  • Reduced metabolic stability relative to non-hydroxylated methylidene derivatives.

Biological Activity

The compound (4E)-1-(4,6-dimethyl-1,3-benzothiazol-2-yl)-5-(2-fluorophenyl)-4-[hydroxy(5-methylfuran-2-yl)methylidene]pyrrolidine-2,3-dione is a complex organic molecule with significant potential for various biological applications. Its unique structure includes a benzothiazole moiety and a pyrrolidine core, which contribute to its biological activity. This article explores the biological activities associated with this compound, including its antimicrobial properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

PropertyValue
Molecular FormulaC25H19FN2O4S
Molecular Weight462.5 g/mol
IUPAC Name1-(4,6-dimethyl-1,3-benzothiazol-2-yl)-5-(2-fluorophenyl)-4-[hydroxy(5-methylfuran-2-yl)methylidene]pyrrolidine-2,3-dione
InChI KeyHXSWAPLRMQWVKB-UHFFFAOYSA-N

Biological Activity Overview

The biological activity of the compound has been assessed through various studies focusing on its antimicrobial properties and potential as a therapeutic agent.

Antimicrobial Activity

Research indicates that compounds similar to the one exhibit notable antibacterial properties. For instance, derivatives of benzothiazole have shown enhanced activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis, often outperforming conventional antibiotics like ampicillin and streptomycin in potency .

In vitro studies have demonstrated that the compound can inhibit bacterial growth at micromolar concentrations. For example, related thiazole derivatives were reported to have minimal inhibitory concentrations (MICs) ranging from 0.008 μg/mL to 0.012 μg/mL against bacterial topoisomerases .

The proposed mechanism of action involves the inhibition of bacterial topoisomerases, specifically targeting DNA gyrase and topoisomerase IV. These enzymes are crucial for DNA replication and repair in bacteria. The compound's structural features allow it to bind effectively to the active sites of these enzymes, disrupting their function and leading to bacterial cell death .

Case Studies

  • Study on Antibacterial Potency : A study evaluated the antibacterial activity of several benzothiazole derivatives against S. aureus ATCC 29213. The results indicated that compounds with similar structural motifs demonstrated FoR values significantly lower than those of traditional antibiotics, suggesting a lower likelihood of developing resistance .
  • Toxicity Assessment : In another investigation focusing on cytotoxicity, the compound was tested against human liver cell lines (HepG2). The results indicated no significant toxicity at effective antibacterial concentrations, highlighting its potential as a safe therapeutic option .

Future Directions

Given its promising biological activity, further research is warranted to explore:

  • Structure-Activity Relationships (SAR) : Investigating how modifications in the molecular structure affect biological activity could lead to more potent derivatives.
  • In Vivo Studies : Conducting animal studies to assess pharmacokinetics and therapeutic efficacy in real biological systems.
  • Combination Therapies : Exploring the potential for using this compound in combination with existing antibiotics to enhance efficacy and reduce resistance development.

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